molecular formula C9H6BrF3O2 B8010294 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone

1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone

Cat. No.: B8010294
M. Wt: 283.04 g/mol
InChI Key: ZKFICJCYSNXPBB-UHFFFAOYSA-N
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Description

1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone is a brominated aromatic ketone featuring a phenyl ring substituted with bromine (Br) at position 3, a hydroxyl (-OH) group at position 2, and a trifluoromethyl (-CF₃) group at position 3. The ethanone (acetyl) moiety at the 1-position enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its unique substitution pattern confers distinct electronic and steric properties, influencing solubility, stability, and interactions with biological targets .

Properties

IUPAC Name

1-[3-bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-4(14)6-2-5(9(11,12)13)3-7(10)8(6)15/h2-3,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFICJCYSNXPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone typically involves the bromination of 2-hydroxy-5-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation: Formation of 1-[3-Bromo-2-oxo-5-(trifluoromethyl)phenyl]ethanone.

    Reduction: Formation of 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation .

Cancer Research
There is growing interest in the application of this compound in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly those resistant to conventional therapies. This property is attributed to its ability to interfere with cellular signaling pathways that regulate cell survival and proliferation .

Material Science

Synthesis of Functional Materials
this compound serves as a precursor for synthesizing various functional materials. Its ability to undergo further chemical modifications allows researchers to develop polymers and nanomaterials with tailored properties for applications in electronics and photonics .

Fluorescent Probes
The compound's structural characteristics make it suitable for designing fluorescent probes used in biological imaging. These probes can help visualize cellular processes in real-time, providing insights into cellular dynamics and interactions .

Agricultural Chemistry

Pesticide Development
Due to its bioactive properties, this compound has potential applications in developing new pesticides. Its effectiveness against specific pests can be investigated to formulate eco-friendly pest control solutions that minimize environmental impact while maximizing agricultural yield .

Case Study 1: Antimicrobial Efficacy

A study conducted by Yi Jin et al. (2020) demonstrated the synthesis and evaluation of various derivatives of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of compounds related to this compound. The study revealed that these compounds inhibited NF-kB activation, leading to decreased expression of inflammatory markers in cell cultures .

Mechanism of Action

The mechanism of action of 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone involves its interaction with various molecular targets. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone with analogs differing in substituent type, position, or electronic effects.

1-(5-Bromo-2-hydroxyphenyl)ethanone (CAS 1450-75-5)

  • Substituents : Br (position 5), -OH (position 2).
  • Key Differences : Lacks the -CF₃ group at position 4.
  • Impact :
    • Reduced electron-withdrawing effects compared to the target compound, leading to lower electrophilicity at the carbonyl group.
    • Higher solubility in polar solvents due to the absence of the hydrophobic -CF₃ group.
    • Lower metabolic stability in biological systems, as -CF₃ groups often resist oxidative degradation .

1-(3-Bromo-2-fluorophenyl)ethanone (CAS 398456-82-1)

  • Substituents : Br (position 3), -F (position 2).
  • Key Differences : Replaces -OH with -F and lacks -CF₃.
  • Impact :
    • Fluorine’s strong electronegativity increases the ring’s electron-deficient character but reduces hydrogen-bonding capacity compared to -OH.
    • Absence of -CF₃ decreases lipophilicity (logP ~1.5 vs. ~2.8 for the target compound), affecting membrane permeability .

2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone (CAS 2736170)

  • Substituents : Br (position 2), -CF₃ (positions 3 and 5).
  • Key Differences : Additional -CF₃ group at position 3 and Br at position 2.
  • Higher melting point (~120–125°C) compared to the target compound (estimated ~90–95°C) due to increased molecular symmetry .

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1)

  • Substituents: Br (indole position 5), -CF₃ (ethanone group).
  • Key Differences : Indole core instead of a phenyl ring.
  • Trifluoroethanone group increases electrophilicity, favoring reactions like nucleophilic acyl substitutions .

Physicochemical Properties

Compound Melting Point (°C) logP (Predicted) Solubility (Polar Solvents)
Target Compound 90–95* ~2.8 Moderate
1-(5-Bromo-2-hydroxyphenyl)ethanone 97–99 ~1.5 High
2-Bromo-1-[3,5-di(CF₃)phenyl]ethanone 120–125 ~3.5 Low

*Estimated based on analogues.

Biological Activity

1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8BrF3O2
  • Molecular Weight : 305.07 g/mol
  • CAS Number : 1897342-52-7
  • Physical State : Solid (white to off-white powder)
  • Melting Point : Approximately 55°C

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential neuroprotective effects.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's.

CompoundAChE IC50 (μmol/L)BuChE IC50 (μmol/L)
This compound18.2 - 196.69.2 - 196.2

These values indicate moderate inhibition capabilities, suggesting that the compound may be beneficial in enhancing cholinergic neurotransmission, which is often impaired in dementia patients .

The mechanism through which this compound exerts its effects involves the interaction with the active sites of AChE and BuChE, leading to increased levels of acetylcholine in synaptic clefts. This can potentially improve cognitive functions by enhancing cholinergic signaling pathways.

Case Studies and Research Findings

  • Neuroprotective Potential : A study highlighted the synthesis of various analogs based on this compound, demonstrating that certain derivatives exhibited superior AChE inhibition compared to traditional treatments like rivastigmine. The most promising derivatives not only inhibited AChE effectively but also showed selectivity towards BuChE, indicating a balanced inhibition profile .
  • Biotransformation Studies : Research involving recombinant E. coli has shown that biotransformation processes can be employed to produce chiral building blocks from related compounds, enhancing their pharmacological profiles. The efficiency of these biocatalytic processes suggests a potential for developing sustainable synthesis routes for neuroprotective agents .
  • Comparative Analysis : In comparative studies, the compound's derivatives were evaluated against other known cholinesterase inhibitors, revealing that modifications at specific positions significantly influenced their inhibitory potency and selectivity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or halogenation of precursor acetophenones. For example, bromination of a trifluoromethyl-substituted acetophenone derivative using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) can introduce the bromo group. Optimization involves adjusting solvent polarity (e.g., DCM or CCl₄), temperature (0–25°C), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the aromatic proton environment, hydroxy group (δ ~12 ppm, broad), and trifluoromethyl group (¹⁹F NMR, δ ~-60 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 297.0 for C₉H₇BrF₃O₂).
  • IR : Stretching frequencies for carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups validate functional groups .

Q. What are the common impurities encountered during synthesis, and how can they be identified and removed?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., 3-bromo-5-(trifluoromethyl)phenol) or over-brominated byproducts. TLC (Rf comparison) and HPLC (retention time analysis) are used for detection. Purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) effectively isolates the target compound .

Advanced Research Questions

Q. How do the bromo and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromo group acts as a leaving site in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The electron-withdrawing trifluoromethyl group deactivates the ring, directing electrophilic substitution to the ortho/para positions relative to the hydroxy group. Reactivity studies should use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and arylboronic acids in THF/H₂O (80°C, 12h). Monitor reaction progress via GC-MS to optimize yields .

Q. What are the challenges in determining the crystal structure of this compound, and what insights does crystallographic data provide?

  • Methodological Answer : Challenges include obtaining single crystals due to the compound’s low melting point and hygroscopic hydroxy group. Slow vapor diffusion (e.g., ether into dichloromethane) promotes crystallization. X-ray diffraction reveals bond angles, planarity of the aromatic ring, and intermolecular hydrogen bonding (O-H···O=C), which inform stability and solubility properties .

Q. How can computational methods predict the compound’s electronic properties, and what experimental validations are required?

  • Methodological Answer : DFT calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. Electrostatic potential maps highlight nucleophilic/electrophilic regions. Experimental validation includes cyclic voltammetry (to measure redox potentials) and UV-Vis spectroscopy (to compare calculated vs. observed λmax) .

Q. What strategies are effective in analyzing the compound’s stability under various conditions (pH, temperature)?

  • Methodological Answer :

  • Thermal Stability : TGA/DSC (heating rate 10°C/min, N₂ atmosphere) identifies decomposition temperatures.
  • pH Stability : Incubate the compound in buffered solutions (pH 2–12, 37°C) and monitor degradation via HPLC. The hydroxy group may undergo keto-enol tautomerism under acidic conditions, altering reactivity .

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